1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolylamines, have been known to stabilize cu(i) towards disproportionation and oxidation
Mode of Action
Based on its structural similarity to other triazolylamines, it may enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, a class of compounds with various biological activities.
Biochemical Pathways
Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks , suggesting potential involvement in metal ion homeostasis and related biochemical pathways.
Result of Action
Compounds with similar structures have shown inhibitory activities against certain cancer cell lines , suggesting potential anticancer properties
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(6-14)31-5-4-24-18(30)13-8-28(9-13)16-7-17(26-11-25-16)29-12-23-10-27-29/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIRLPIPJUGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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